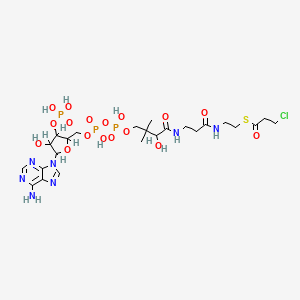
3-Chloropropionyl-coa
概要
説明
3-Chloropropionyl chloride is a technical grade compound with the linear formula ClCH2CH2COCl . It is an important bifunctional reagent that is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Synthesis Analysis
3-Chloropropionyl chloride is commercially available and can be prepared from β-propiolactone and thionyl chloride . Other standard methods available for the preparation of acyl chlorides can also be applied: the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .Molecular Structure Analysis
The molecular structure of 3-Chloropropionyl chloride is represented by the SMILES string ClCCC(Cl)=O . It has a molecular weight of 126.97 .Chemical Reactions Analysis
3-Chloropropionyl chloride is highly reactive and is widely used in acylations . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Physical And Chemical Properties Analysis
3-Chloropropionyl chloride is a liquid with a refractive index of n20/D 1.457 (lit.) and a density of 1.33 g/mL at 25 °C (lit.) . It has a boiling point of 143-145 °C (lit.) .科学的研究の応用
Enzymatic Inhibition and Mechanism Studies
3-Chloropropionyl-CoA has been found to irreversibly inhibit enzymes such as avian liver 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) and rat mammary gland fatty acid synthase. These inhibitions occur through covalent modification of active-site cysteine residues, suggesting its potential use in studying enzyme mechanisms and active site structures (Miziorko & Behnke, 1985), (Miziorko & Behnke, 1986).
Biotechnological Production
3-Chloropropionyl chloride, a derivative of 3-Chloropropionyl-CoA, is utilized in the synthesis of products like beclamide, which has sedative and anticonvulsant properties. Continuous flow methods for its production offer safer and more efficient alternatives to traditional methods (Movsisyan et al., 2018).
Polymerization and Material Science
3-Chloropropionyl-CoA derivatives have been used in the enzymatic polymerization of new poly(3-hydroxyalkanoate)s. These studies contribute to the development of biodegradable and biocompatible thermoplastics, expanding the application of 3-Chloropropionyl-CoA in material science (Kamachi et al., 2001).
Metabolic Engineering
Research involving 3-Chloropropionyl-CoA includes engineering metabolic pathways in microorganisms such as E. coli and Methylobacterium extorquens for the production of compounds like 3-hydroxypropionic acid. These studies demonstrate the feasibility of using modified metabolic pathways for industrial chemical production (Wang et al., 2012), (Yang et al., 2017).
Autotrophic CO2 Fixation
Propionyl-Coenzyme A Synthase from Chloroflexus aurantiacus, which is involved in the 3-hydroxypropionate cycle for autotrophic CO2 fixation, highlights the role of 3-Chloropropionyl-CoA in understanding carbon fixation mechanisms. This enzyme is essential for the conversion of 3-hydroxypropionate to propionyl-CoA in the cycle (Alber & Fuchs, 2002).
Conformational Studies
The compound has also been used in ab initio calculations for understanding the structural and conformational behavior of molecules like 3-chloropropionyl chloride, contributing to theoretical chemistry and molecular modeling (Badawi & Förner, 1999).
Active Site Peptide Analysis
3-Chloropropionyl-CoA has been instrumental in determining the amino acid sequence of active site peptides in enzymes like avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase, enhancing our understanding of enzyme structure and function (Miziorko & Behnke, 1985).
Metabolic Studies
Studies on organisms like Rhodobacter sphaeroides have used 3-Chloropropionyl-CoA to understand the assimilation of compounds like 3-hydroxypropionate, providing insights into microbial metabolism and potential biotechnological applications (Schneider et al., 2011).
作用機序
Safety and Hazards
将来の方向性
While there is limited information available on the future directions of 3-Chloropropionyl chloride, it continues to be an important reagent in chemical synthesis . Its potential applications in various fields of research, including the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity, are being explored .
特性
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-chloropropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZPAYTKZKLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39ClN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914609 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropionyl-coa | |
CAS RN |
96212-36-1 | |
| Record name | 3-Chloropropionyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096212361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



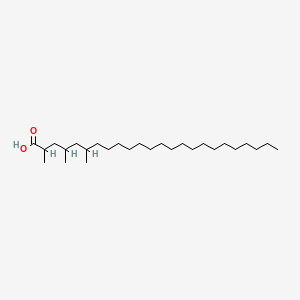
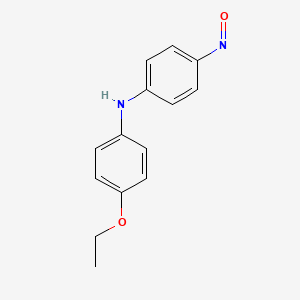



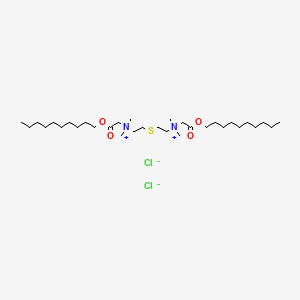
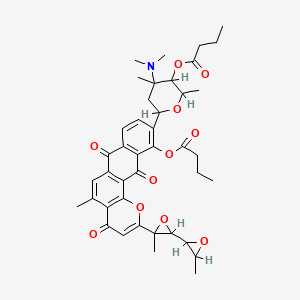


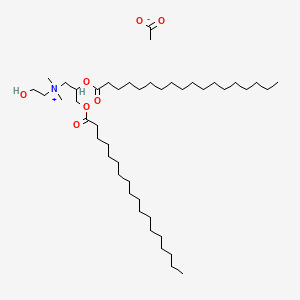
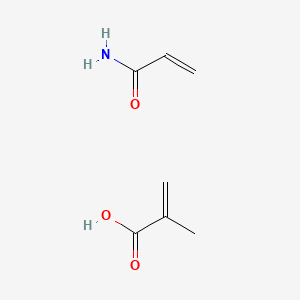
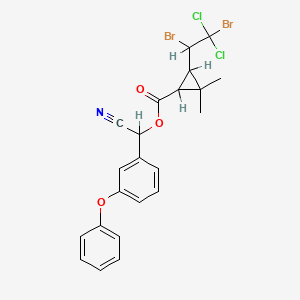
![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)
